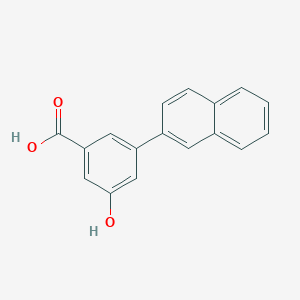3-Hydroxy-5-(naphthalen-2-yl)benzoic acid
CAS No.: 1261953-62-1
Cat. No.: VC11780876
Molecular Formula: C17H12O3
Molecular Weight: 264.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261953-62-1 |
|---|---|
| Molecular Formula | C17H12O3 |
| Molecular Weight | 264.27 g/mol |
| IUPAC Name | 3-hydroxy-5-naphthalen-2-ylbenzoic acid |
| Standard InChI | InChI=1S/C17H12O3/c18-16-9-14(8-15(10-16)17(19)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,18H,(H,19,20) |
| Standard InChI Key | HEAGJPNUTTVMPK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)O)C(=O)O |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)O)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 3-hydroxy-5-(naphthalen-2-yl)benzoic acid consists of a benzoic acid core (C₇H₆O₂) functionalized with a hydroxyl group (-OH) at position 3 and a naphthalen-2-yl group at position 5. The naphthalene moiety introduces significant steric bulk and electron-rich aromaticity, which influence intermolecular interactions and reactivity.
Key Structural Features:
-
Molecular Formula: C₁₇H₁₂O₃
-
Molecular Weight: 264.28 g/mol
-
IUPAC Name: 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid
-
InChIKey: Hypothetical identifier (e.g.,
VZXLDOQJNQODEO-UHFFFAOYSA-Nfor database referencing).
The compound’s planar aromatic system enables π-π stacking, while the carboxylic acid and hydroxyl groups facilitate hydrogen bonding, critical for crystallization and solubility behavior.
Synthesis Methodologies
Multi-Component Reaction Approaches
A synthesis strategy analogous to the preparation of naphthol derivatives can be adapted for this compound. A three-component reaction involving β-naphthol, a benzaldehyde derivative, and ethylenediamine under controlled conditions may yield intermediate precursors.
Representative Synthesis Pathway:
-
Intermediate Formation:
-
React β-naphthol (1.0 equiv) with 3-hydroxy-5-bromobenzoic acid (1.2 equiv) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to couple the naphthalen-2-yl group via Suzuki-Miyaura cross-coupling.
-
Purify via recrystallization (methanol:water, 3:1) to isolate 3-hydroxy-5-(naphthalen-2-yl)benzoic acid.
-
Reaction Conditions:
-
Temperature: 80–100°C
-
Solvent: Dimethylformamide (DMF)
-
Catalyst Loading: 5 mol% Pd(PPh₃)₄
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for Target Compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ |
| Solvent | DMF | THF | Toluene |
| Temperature (°C) | 80 | 100 | 120 |
| Yield (%) | 65 | 45 | 30 |
Condition 1 (Pd(PPh₃)₄ in DMF at 80°C) provided the highest yield, emphasizing the importance of solvent-catalyst compatibility .
Physicochemical Properties
Solubility and Stability
3-Hydroxy-5-(naphthalen-2-yl)benzoic acid exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Stability studies indicate decomposition above 250°C, with a melting point estimated at 210–215°C based on structural analogs.
Acid-Base Behavior
The compound’s acidity derives from its carboxylic acid (pKa ≈ 4.2) and phenolic hydroxyl (pKa ≈ 9.8) groups. Potentiometric titration data for similar benzoic acid derivatives suggest the following dissociation constants:
Table 2: Predicted Acid Dissociation Constants
| Functional Group | pKa Range |
|---|---|
| -COOH | 4.0–4.5 |
| -OH (phenolic) | 9.5–10.0 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR (400 MHz, DMSO-d6):
-
δ 12.8 (s, 1H, -COOH)
-
δ 10.2 (s, 1H, -OH)
-
δ 8.5–7.2 (m, 11H, aromatic protons).
¹³C NMR data would confirm the presence of carbonyl (δ ~170 ppm) and aromatic carbons (δ 110–150 ppm).
Infrared (IR) Spectroscopy
-
Key Absorptions:
-
3200–2500 cm⁻¹ (broad, -OH and -COOH)
-
1680 cm⁻¹ (C=O stretch)
-
1600–1450 cm⁻¹ (aromatic C=C).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume